![molecular formula C7H7ClN2 B2520149 7-クロロ-2,3-ジヒドロ-1H-ピロロ[3,2-b]ピリジン CAS No. 2408962-08-1](/img/structure/B2520149.png)

7-クロロ-2,3-ジヒドロ-1H-ピロロ[3,2-b]ピリジン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

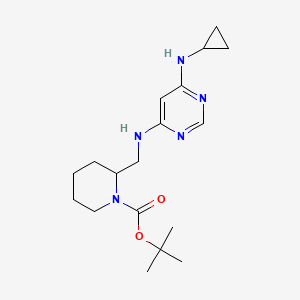

The compound 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is a derivative of the pyrrolopyridine family, which is a class of heterocyclic compounds. These compounds are of interest due to their potential pharmacological properties and their use as building blocks in organic synthesis.

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives, such as 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, can be achieved through a one-pot, three-component approach. This method involves the reaction of N-substituted 5-amino-3-cyanopyrroles with various carbonyl and active methylene compounds. The process allows for the incorporation of a tetrahedral fragment at the position-4 of the pyrrolopyridine ring. Additionally, 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines with fused 4-spiro-frameworks can be synthesized starting from isatins and a set of 1,2-dicarbonyl compounds. These reactions are carried out under mild conditions using solvents such as ethanol, acetic acid, or 1,4-dioxane .

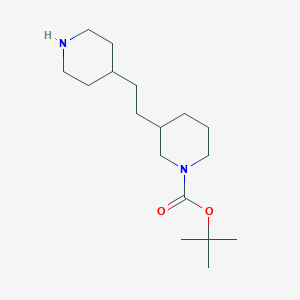

Molecular Structure Analysis

The molecular structure of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine is characterized by the presence of a pyrrolopyridine core, which is a bicyclic structure consisting of a pyrrole ring fused to a pyridine ring. The chloro substituent at the 7-position indicates the presence of a chlorine atom attached to the pyridine ring, which can influence the electronic properties and reactivity of the molecule.

Chemical Reactions Analysis

Chemical reactions involving pyrrolopyridine derivatives can be quite diverse. For instance, 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are structurally related to 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine, can be synthesized by reacting 7-hydroxy derivatives with various nucleophiles. These nucleophiles include active methylene compounds, aromatics, alcohols, p-toluenethiol, benzenesulfinic acid, triethyl phosphite, ammonia, and amines under acidic or basic conditions. The synthetic applications of these reactions can lead to the formation of 7-methylene derivatives and fused tricyclic derivatives .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine are not detailed in the provided papers, in general, the physical properties of such compounds may include their melting points, boiling points, solubility in various solvents, and stability under different conditions. The chemical properties would encompass reactivity with different chemical reagents, acidity or basicity of the molecule, and the presence of functional groups that can undergo various organic reactions. The chloro substituent in the molecule is likely to make it more reactive in nucleophilic substitution reactions due to the electron-withdrawing effect of the chlorine atom.

科学的研究の応用

リーシュマニア症治療薬

一連のユニークに官能基化された2,3-ジヒドロ-1H-ピロロ[3,4-b]キノリン-1-オン誘導体を合成し、内臓リーシュマニア症(VL)に対するリーシュマニア症治療効果について評価しました。 ライブラリ化合物の中で、化合物5mは潜在的なin vitroリーシュマニア症治療活性を示しました .

生物医学的用途

1H-ピラゾロ[3,4-b]ピリジンは、2つの可能な互変異性体、1H-異性体と2H-異性体を示す複素環化合物群であり、現在までに5500件以上の文献(2400件の特許)で記載されています。 本レビューでは、N1位、C3位、C4位、C5位、C6位に存在する置換基の多様性、これらの化合物の合成に使用される合成方法(事前に形成されたピラゾールまたはピリジンから開始)、およびそのような化合物の生物医学的用途について分析します .

高血糖血症を含む疾患の治療

これらの化合物は、血糖値を低下させる効果があるため、高血糖血症などの高血糖血症を含む疾患の予防と治療、およびそのような血糖値の低下が有益な病状(1型糖尿病、肥満による糖尿病、糖尿病性脂質異常症、高トリグリセリド血症、インスリン抵抗性、耐糖能異常、高脂血症、心血管疾患、高血圧)に適用できる可能性があります .

抗菌および抗真菌研究

特性

IUPAC Name |

7-chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2/c8-5-1-3-9-6-2-4-10-7(5)6/h1,3,10H,2,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJOSZJWONGAIOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C(C=CN=C21)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2408962-08-1 |

Source

|

| Record name | 7-chloro-1H,2H,3H-pyrrolo[3,2-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((3-methylimidazo[2,1-b]thiazol-6-yl)methyl)thiophene-2-sulfonamide](/img/structure/B2520067.png)

![8-(2-bromobenzenesulfonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2520075.png)

![2-[[(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoyl]amino]acetic acid](/img/structure/B2520076.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2520079.png)

![5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2520084.png)

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2,5-dioxopyrrolidin-1-yl)acetate](/img/structure/B2520085.png)

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)

![(2R,3R)-2-[2-(2-Methoxyphenyl)pyrazol-3-yl]oxolane-3-carboxylic acid](/img/structure/B2520089.png)